N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7F2N3 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-7-2-1-3-8(11)9(7)14-6-4-12-13-5-6/h1-5,14H,(H,12,13) |
InChI Key |
MURNKSYKICTXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC2=CNN=C2)F |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic/crystallographic Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the chemical structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.
¹H NMR: A proton NMR spectrum for N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine would be expected to show distinct signals for the protons on the pyrazole (B372694) and the difluorophenyl rings, as well as the amine proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule. For instance, the protons on the pyrazole ring would likely appear as singlets or doublets, while the aromatic protons on the difluorophenyl ring would exhibit a characteristic triplet and doublet pattern due to fluorine-proton coupling.
¹³C NMR: A carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms (aliphatic, aromatic, attached to heteroatoms). The carbons attached to fluorine would show characteristic splitting due to carbon-fluorine coupling, providing further structural confirmation.
A hypothetical data table for the expected NMR shifts is presented below. It is important to note that these are predicted values and await experimental verification.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| Value | s |
| Value | s |
| Value | t |
| Value | d |
| Value | br s |
| Value | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine and the pyrazole ring, C-N stretching, C=C stretching of the aromatic rings, and the C-F stretching of the difluorophenyl group. The precise frequencies of these vibrations would help to confirm the presence of these functional groups.
Hypothetical IR Data Table
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong | N-H Stretch (Amine, Pyrazole) |
| 1620-1580 | Medium | C=C Stretch (Aromatic) |
| 1350-1250 | Strong | C-N Stretch |
| 1200-1100 | Strong | C-F Stretch |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (molecular formula C₉H₇F₂N₃), HRMS would confirm the exact mass and, therefore, its molecular formula with a high degree of confidence.
Expected HRMS Data
| Technique | Ionization Mode | Calculated m/z | Found m/z |
| ESI-TOF | Positive | [M+H]⁺ = 196.0681 | Not Available |
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Conformation and Stereochemistry
X-ray diffraction analysis would reveal the dihedral angles between the pyrazole and the difluorophenyl rings, defining the molecule's preferred conformation in the crystalline state. It would also unambiguously confirm the connectivity and planarity of the ring systems.
Analysis of Crystal Packing and Supramolecular Interactions
This analysis would provide insights into how the molecules pack together in the crystal lattice. It would identify any intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups, and potential π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the physical properties of the solid material.
Intermolecular Hydrogen Bonding (e.g., C-H···O, N-H···N, N-H···O)uni.lunih.gov
Hydrogen bonding plays a pivotal role in the crystal packing of pyrazole derivatives, often dictating the formation of specific and predictable supramolecular synthons. In the structure of this compound, the amine (-NH) and pyrazole (N-H) groups are primary hydrogen bond donors. The nitrogen atoms of the pyrazole ring and potentially the fluorine atoms of the difluorophenyl ring can act as acceptors.
Below is a table of representative hydrogen bond geometries observed in analogous pyrazole-containing crystal structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···N | 0.87 | 2.19 | 2.985 | 151 |
| N-H···O | 0.91 | 2.29 | 3.149 | 158 |
| N-H···N (Pyrazole) | - | - | 2.890 | 157.8 |
Note: Data is illustrative and derived from closely related structures to indicate typical interaction geometries. semanticscholar.orgnih.gov
π-π Stacking Interactionsuni.lu
In addition to hydrogen bonding, π-π stacking interactions are crucial in stabilizing the crystal structures of aromatic compounds. These interactions occur between the electron clouds of adjacent aromatic rings. The this compound molecule contains two aromatic systems: the pyrazole ring and the 2,6-difluorophenyl ring.
The introduction of highly electronegative fluorine atoms onto the phenyl ring significantly lowers the electron density of its π-system, polarizing it. This leads to favorable electrostatic interactions with the more electron-rich pyrazole ring of a neighboring molecule, a phenomenon known as polar-π or phenyl-perfluorophenyl stacking. nih.gov In similar crystal structures, π-π stacking between pyrazole and other aromatic rings is characterized by interplanar distances typically in the range of 3.6 to 3.8 Å. clockss.org These interactions contribute to the formation of columnar stacks or herringbone motifs within the crystal lattice, working in concert with hydrogen bonds to build the three-dimensional architecture.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contactsuni.lu
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the surface, it provides a detailed picture of all close contacts. The analysis can be decomposed into 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide a percentage contribution for each interaction type.
For pyrazole derivatives, Hirshfeld analysis typically reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. ucla.edu The large number of hydrogen atoms results in a high percentage of H···H contacts. The fingerprint plots for C···H and N···H contacts often display characteristic "wings" or sharp "spikes," respectively, which are indicative of C-H···π and hydrogen bonding interactions.
The table below shows a typical breakdown of intermolecular contacts by percentage contribution to the Hirshfeld surface for a related pyrazole-acetamide molecule.
| Contact Type | Contribution (%) |
| H···H | 53.8% |
| H···C / C···H | 21.7% |
| H···N / N···H | 13.6% |
| H···O / O···H | 10.8% |
Note: This data is from a related structure and serves to illustrate the typical distribution of intermolecular contacts for this class of compounds. ucla.edu
Confirmation of Tautomeric Forms and Geometries
Prototropic tautomerism is a well-documented feature of the pyrazole ring system, involving the migration of a proton between the two nitrogen atoms. For this compound, two primary tautomeric forms are possible, differing in the position of the pyrazole N-H proton.
Single-crystal X-ray diffraction is the definitive method for confirming which tautomer is present in the solid state. The analysis precisely locates the hydrogen atom on one of the pyrazole nitrogen atoms, unambiguously establishing the tautomeric form. clockss.org
Computational Chemistry and Theoretical Studies of N 2,6 Difluorophenyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for understanding the molecular structure, reactivity, and properties of compounds at the electronic level. These theoretical methods provide insights that are often complementary to experimental data and can predict molecular behavior.
Density Functional Theory (DFT) Studies for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting a range of molecular properties with a good balance of accuracy and computational cost.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like N-(2,6-difluorophenyl)-1H-pyrazol-4-amine, which has rotatable bonds between the pyrazole (B372694) and difluorophenyl rings, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) to identify the lowest energy (most stable) conformation. Such studies would typically reveal key structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific data is unavailable.)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-N (amine bridge) | Data not available |
| Bond Length | C-F (phenyl ring) | Data not available |
| Bond Angle | C-N-C (amine bridge) | Data not available |
| Dihedral Angle | Pyrazole-Phenyl | Data not available |
Comparison of Theoretical and Experimental Spectroscopic Data (NMR, IR)
A key validation of computational models is the comparison of calculated spectroscopic data with experimental measurements. DFT methods can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. Agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structure. Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not captured by the theoretical model.
Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data (Note: This table is illustrative as specific data is unavailable.)
| Spectroscopic Data | Functional Group/Atom | Theoretical Value | Experimental Value |
| IR Frequency (cm⁻¹) | N-H stretch | Data not available | Data not available |
| IR Frequency (cm⁻¹) | C-F stretch | Data not available | Data not available |
| ¹H NMR Shift (ppm) | Amine N-H | Data not available | Data not available |
| ¹³C NMR Shift (ppm) | Pyrazole C4 | Data not available | Data not available |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative as specific data is unavailable.)
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. The MEP map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding chemical reactivity.
Potential Energy Surface (PES) Scanning for Molecular Stability
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. By systematically changing a specific dihedral angle—for instance, the one defining the rotation around the C-N bond connecting the pyrazole and difluorophenyl rings—a PES scan can identify energy minima (stable conformers) and energy maxima (transition states for rotation). This analysis provides a detailed understanding of the molecule's conformational flexibility and the energy barriers between different conformations, which is crucial for understanding its dynamic behavior and stability.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density of a molecule to define chemical bonds and atomic interactions. wiley-vch.deamercrystalassn.org This theory partitions the molecular space into distinct atomic basins based on the topology of the electron density, ρ(r). wiley-vch.de Key to this analysis are bond critical points (BCPs), which are points of minimum electron density along a bond path linking two nuclei. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian (∇²ρ), reveal the nature of the chemical bond. researchgate.net
While specific QTAIM studies focused solely on this compound are not extensively documented in the reviewed literature, the application of this method to related heterocyclic and pyrazole-containing systems is well-established. researchgate.netnih.gov For pyrazole derivatives, QTAIM analysis can elucidate the nature of intramolecular and intermolecular interactions, such as hydrogen bonds and other weak interactions that are crucial for the molecule's conformation and its binding to biological receptors. researchgate.netnih.gov The analysis of bond paths and critical points provides a rigorous, physical basis for the structural concepts of chemistry, allowing researchers to quantify the strength and character of bonds within the pyrazole and difluorophenyl rings and the amine linkage. amercrystalassn.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as this compound, interacts with a biological target, typically a protein receptor. eurasianjournals.com These studies are fundamental in drug discovery, providing insights that guide the synthesis and evaluation of new potential drugs. eurasianjournals.comhilarispublisher.com For pyrazole derivatives, which are recognized as a "privileged scaffold" in medicinal chemistry, these techniques have been extensively applied to design and optimize inhibitors for various protein kinases involved in diseases like cancer. hilarispublisher.comnih.govrsc.org
Molecular docking simulations are employed to place a ligand into the binding site of a target protein and predict its preferred orientation, or binding mode. nih.govresearchgate.net For pyrazole-based kinase inhibitors, docking studies consistently predict binding within the ATP-binding pocket of the kinase. rsc.orgresearchgate.net
Following the prediction of a binding pose, computational methods can be used to estimate the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable complex and potentially higher potency of the inhibitor. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to calculate the binding free energy of the ligand-protein complex. tandfonline.com
These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. tandfonline.com In studies of pyrrolopyrazole-based inhibitors targeting the PAK4 kinase, MM-GBSA calculations revealed that van der Waals and lipophilic interactions were major contributors to the binding affinity. tandfonline.com Such calculations are crucial for ranking potential inhibitors and prioritizing them for synthesis and experimental testing.
A significant outcome of docking and molecular modeling studies is the identification of key amino acid residues within the protein's binding pocket that are critical for ligand interaction. nih.govtandfonline.com By analyzing the predicted binding mode, researchers can pinpoint which residues form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the inhibitor.
For example, docking studies of pyrazole derivatives into the B-Raf kinase active site highlighted stable interactions with residues Ile463 and His539 at the entrance of the pocket. acs.org Similarly, for PAK4 inhibitors, residues such as Glu396, Leu398, Lys350, and Asp458 were identified as being important for activity. tandfonline.com A study on a closely related pyrazole compound, AT7519, identified key interactions within the CDK2 active site that guided its optimization. nih.gov Understanding these key interactions is vital for structure-based drug design, as it allows for the rational modification of the inhibitor's structure to enhance its affinity and selectivity.
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand over time. hilarispublisher.com MD simulations are used to assess the stability of the docked pose and to explore the conformational changes that may occur upon ligand binding. rsc.orgnih.gov
In numerous studies of pyrazole-based inhibitors, MD simulations have been used to validate the stability of the binding mode predicted by docking. nih.govrsc.orgtandfonline.comacs.org These simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions over the simulation period, providing greater confidence in the predicted binding hypothesis. nih.gov For instance, a 100 ns MD simulation was used to confirm the stability and key interactions of pyrrolopyrazole inhibitors in the PAK4 binding site. tandfonline.com MD simulations can also uncover the role of water molecules in mediating ligand-protein interactions, as demonstrated in a study of pyrazole derivatives binding to B-Raf kinase, where a stable "water wire" was identified as a key component of the interaction network. acs.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgtandfonline.com By identifying the physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed compounds and guide the optimization of lead candidates. hilarispublisher.comnih.gov
For pyrazole derivatives, both 2D- and 3D-QSAR studies have been successfully applied to understand the structural requirements for potent kinase inhibition. nih.govtandfonline.comijpsr.com
QSAR Model Findings for Pyrazole Derivatives
| QSAR Method | Key Findings | Reference |
|---|---|---|
| 2D-QSAR | For pyrazole-4-carboxamide derivatives, bulky electron-withdrawing substituents at certain positions were found to be favorable for Aurora A kinase inhibitory activity. | tandfonline.com |
| 2D-QSAR | For 1H-pyrazole-1-carbothioamide derivatives, adjacency and distance matrix descriptors were influential for EGFR kinase inhibition. | nih.govacs.org |
| 3D-QSAR (CoMFA/CoMSIA) | For pyrrolopyrazole PAK4 inhibitors, the models indicated that bulky substituents were favorable in some regions, while electronegative groups were preferred in others. | tandfonline.com |
| 3D-QSAR (CoMFA) | For pyrazole derivatives as RET kinase inhibitors, contour map analysis showed important structural characteristics for designing new, highly active inhibitors. | nih.gov |
These models are developed using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. wisdomlib.orgtandfonline.com The resulting models, often visualized as 3D contour maps in CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis), highlight regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. nih.govtandfonline.com This information provides a clear roadmap for designing more effective this compound analogs.
Development of 3D-QSAR Models (e.g., Topomer CoMFA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in correlating the biological activity of a series of compounds with their 3D structural properties. These models help in understanding the structural requirements for a molecule to exhibit a particular biological effect and can predict the activity of novel compounds. A key technique within 3D-QSAR is the Comparative Molecular Field Analysis (CoMFA), which evaluates the steric and electrostatic fields of molecules to build a predictive model.
While a specific Topomer CoMFA model for this compound is not available, the methodology has been successfully applied to other pyrazole derivatives to elucidate their structure-activity relationships for various biological targets, such as antimicrobial or anti-inflammatory activities.
In a typical 3D-QSAR study on a series of pyrazole analogs, the following steps are undertaken:
Dataset Selection: A dataset of pyrazole derivatives with a range of biological activities is compiled.
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.
CoMFA and CoMSIA Field Calculation: Steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in Comparative Molecular Similarity Indices Analysis - CoMSIA) are calculated around the aligned molecules.
Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the calculated fields and the biological activities.
Model Validation: The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
For instance, a hypothetical 3D-QSAR study on a series of pyrazole derivatives might yield statistical results similar to those presented in the table below, indicating a robust and predictive model.
| Model | q² | r² | SEE | F-value |
| CoMFA | 0.628 | 0.905 | 0.25 | 110.5 |
| CoMSIA | 0.580 | 0.895 | 0.28 | 95.8 |
| Hypothetical statistical results for 3D-QSAR models of pyrazole derivatives, adapted from similar studies. |
The output of such a study includes contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For this compound, a CoMFA analysis would likely highlight the importance of the steric bulk and electrostatic properties of the 2,6-difluorophenyl ring and the pyrazole core in its interactions with a biological target.
Pharmacophore-Based Virtual Screening Approaches
Pharmacophore modeling is another pivotal computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to find novel molecules with the potential for similar biological activity.
For a molecule like this compound, a pharmacophore model could be developed based on its structure or the structure of its complex with a biological target. The key pharmacophoric features would likely include:
Hydrogen Bond Donors (from the amine and pyrazole NH)
Hydrogen Bond Acceptors (from the pyrazole nitrogens and fluorine atoms)
Aromatic Rings (the difluorophenyl and pyrazole rings)
Studies on other pyrazole derivatives have successfully employed this approach. For example, a pharmacophore model for pyrazolone-derived Janus Kinase (JAK) inhibitors identified key features like hydrogen bond donors, acceptors, and a hydrophobic center. This model was then used to screen an in-house library to identify potent inhibitors.
The process of pharmacophore-based virtual screening typically involves:
Pharmacophore Model Generation: Creating a model based on a known active ligand or the active site of a target protein.
Database Screening: Using the pharmacophore model as a filter to search through large chemical databases (e.g., ZINC, ChEMBL).
Hit Filtering and Refinement: The initial hits are often further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and then subjected to more rigorous computational analysis like molecular docking to predict their binding mode and affinity to the target.
A hypothetical pharmacophore model for this compound might consist of the features outlined in the table below.
| Feature | Description |
| Aromatic Ring | The 2,6-difluorophenyl moiety. |
| Aromatic Ring | The 1H-pyrazole ring. |
| Hydrogen Bond Donor | The secondary amine (NH) linking the two rings. |
| Hydrogen Bond Donor | The NH group within the pyrazole ring. |
| Hydrogen Bond Acceptor | The nitrogen atoms of the pyrazole ring. |
| Hypothetical pharmacophoric features for this compound. |
This approach allows for the rapid identification of diverse chemical scaffolds that possess the necessary features for biological activity, making it a valuable tool in the early stages of drug discovery.
Structure Activity Relationship Sar Investigations of N 2,6 Difluorophenyl 1h Pyrazol 4 Amine and Its Analogs
Influence of the Difluorophenyl Moiety
The substitution pattern of fluorine atoms on the N-phenyl ring of pyrazole-based kinase inhibitors has a significant impact on their potency and selectivity. While direct comparative studies on various positional isomers of fluorine on the N-phenyl ring of N-(phenyl)-1H-pyrazol-4-amine are not extensively detailed in the available literature, SAR studies of related pyrazole-based inhibitors targeting kinases like p38 MAP kinase and Janus kinases (JAKs) provide valuable insights.
For instance, in the development of p38 MAP kinase inhibitors, the presence and position of fluorine on the N-phenyl ring can modulate binding affinity. The 2,6-difluoro substitution, as seen in the subject compound, is often employed to lock the phenyl ring in a specific conformation relative to the pyrazole (B372694) core due to steric hindrance. This fixed orientation can be crucial for optimal interaction with the target protein. In contrast, other substitution patterns, such as 2,4-difluoro or 4-fluoro, may allow for more conformational flexibility, which could be either beneficial or detrimental to binding depending on the specific topology of the kinase's active site.
Fluorine atoms contribute to binding affinity through several types of interactions, including hydrogen bonding and van der Waals forces. Although fluorine is a weak hydrogen bond acceptor, in certain contexts, C-F---H-X hydrogen bonds can be formed with backbone or side-chain hydrogens of amino acid residues in the active site of a protein.
More significantly, the fluorine atoms of the 2,6-difluorophenyl moiety are involved in favorable van der Waals interactions within hydrophobic pockets of the kinase active site. The substitution of hydrogen with fluorine alters the surface electrostatics of the phenyl ring, creating a more electron-poor region that can engage in favorable orthogonal multipolar interactions with electron-rich aromatic residues like tyrosine, tryptophan, or phenylalanine.
Role of the 4-Amino Group and Pyrazole Ring Substitutions
The 4-amino group and substitutions on the pyrazole ring are fundamental to the biological activity of this class of compounds, dictating key interactions with target proteins and modulating physicochemical properties.
The exocyclic 4-amino group is a critical pharmacophoric feature, often acting as a key hydrogen bond donor to anchor the inhibitor within the ATP-binding site of a kinase. In many kinase-inhibitor complexes, the amino group forms a hydrogen bond with a backbone carbonyl oxygen in the hinge region of the kinase, a conserved interaction for many Type I kinase inhibitors.
The basicity of the 4-amino group, which is influenced by substituents on both the pyrazole and the N-phenyl rings, is crucial for the strength of these hydrogen bonds. The electron-withdrawing nature of the 2,6-difluorophenyl group can modulate the hydrogen-bonding capability of the 4-amino group, fine-tuning its interaction with the kinase hinge region. The planarity enforced by the pyrazole ring system ensures that the amino group is correctly oriented for this pivotal interaction.
Substitutions at the N1, C3, and C5 positions of the pyrazole ring are instrumental in defining the potency, selectivity, and pharmacokinetic properties of N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine analogs.
N1 Position: The N1 position of the pyrazole ring is often a key site for modification to influence selectivity and physicochemical properties. Substitution at N1 with small alkyl groups or other functional groups can project into solvent-exposed regions of the ATP-binding site, allowing for the introduction of moieties that can improve solubility or other drug-like properties. In some kinase inhibitors, N1-substituents can also form additional interactions with the target protein, further enhancing binding affinity. For example, in certain JAK inhibitors, an N1-substituent on the pyrazole ring is crucial for achieving selectivity among the different JAK family members.
C3 and C5 Positions: The C3 and C5 positions of the pyrazole ring are often directed towards different regions of the kinase active site. Substituents at these positions can be used to probe for additional binding interactions and to enhance selectivity. For instance, a substituent at the C3 position might extend into a hydrophobic pocket, while a group at the C5 position could interact with residues near the ribose-binding pocket of ATP. The size, shape, and electronic nature of these substituents are critical. Bulky groups may be used to achieve selectivity by sterically clashing with residues in off-target kinases. Conversely, smaller, polar groups could be introduced to improve solubility and form additional hydrogen bonds.
Insights from Analogs and Derivatives
The exploration of analogs and derivatives of this compound has provided a deeper understanding of the SAR for this scaffold, particularly in the context of kinase inhibition.
Studies on related 4-aminopyrazole derivatives have demonstrated that this core is a versatile platform for the development of potent and selective kinase inhibitors. For example, in the development of JAK inhibitors, the 4-aminopyrazole core serves as an effective hinge-binding motif. By systematically modifying the substituents on the pyrazole ring and the N-phenyl group, researchers have been able to develop inhibitors with varying selectivity profiles against different JAK isoforms.
The following table summarizes the general SAR trends observed in analogs of N-phenyl-1H-pyrazol-4-amine kinase inhibitors:
| Position of Modification | Substituent Type | General Impact on Activity |
| N-Phenyl Ring | Fluorine substitution (e.g., 2,6-difluoro) | Often enhances potency and can improve selectivity by enforcing a specific conformation. |
| Other electron-withdrawing groups | Can modulate the pKa of the 4-amino group, affecting hinge-binding interactions. | |
| Electron-donating groups | Generally less favored in many kinase inhibitor scaffolds. | |
| 4-Amino Group | Unsubstituted (-NH2) | Critical for hydrogen bonding with the kinase hinge region. |
| N-alkylation | Usually detrimental to activity as it disrupts the key hydrogen bond donation. | |
| Pyrazole N1 | Small alkyl or functionalized alkyl groups | Can be used to improve solubility and pharmacokinetic properties; may provide additional interactions. |
| Aromatic or bulky groups | Can influence selectivity and potency depending on the target kinase. | |
| Pyrazole C3 | Small hydrophobic groups | Can occupy small hydrophobic pockets to increase affinity. |
| Polar groups | May improve solubility and form additional hydrogen bonds. | |
| Pyrazole C5 | Varied substituents | Can be modified to achieve selectivity against different kinases by exploiting differences in the active site topology. |
Comparison with Other Substituted Phenyl-Pyrazol-4-amine Structures
The substitution pattern on the N-phenyl ring of phenyl-pyrazol-4-amine scaffolds is a critical determinant of their biological activity and selectivity. The presence and position of substituents significantly influence the molecule's conformation, electronic properties, and potential for interaction with biological targets.
In the context of kinase inhibition, the 2,6-disubstitution on the phenyl ring, as seen in this compound, is a recurring motif associated with potent activity. A key structure-activity relationship (SAR) study on a series of 4-amino-1H-pyrazole analogs as covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14) revealed that the substitution of a 2,6-dichlorophenyl ring with a 2,6-difluorophenyl ring resulted in a modest reduction in toxicity while maintaining potent inhibition of the kinase. This suggests that the steric and electronic properties of the di-ortho-halo substitution are crucial for maintaining the desired biological activity, with the fluoro substitution offering a potential advantage in terms of safety profile.
Further emphasizing the importance of the 2,6-difluoro substitution, a review of pyrazole-based kinase inhibitors noted that in one series of compounds, the 2,6-difluorophenyl moiety was found to be more optimal for activity than a monofluorophenyl substitution. nih.gov This highlights the additive or synergistic effect of having two fluorine atoms at the ortho positions.
When compared to other substitution patterns, the impact on activity can be significant. For instance, in a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, modifications on the phenyl ring demonstrated varied effects. While this is a different scaffold, the principles of phenyl ring substitution are often transferable. The introduction of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), can drastically alter the binding affinity and efficacy of the compound. Generally, unsubstituted or minimally substituted phenyl rings may not provide the same level of potency or selectivity as the strategically substituted ones like the 2,6-difluorophenyl group.
The following table summarizes the general SAR observations for substitutions on the N-phenyl ring of pyrazol-4-amine and related scaffolds:
| Substitution Pattern | General Effect on Activity/Properties | Reference Compound Example |
| 2,6-Difluoro | Potent inhibition, potentially reduced toxicity compared to dichloro analog. | This compound |
| 2,6-Dichloro | Potent inhibition, may exhibit higher toxicity. | N-(2,6-Dichlorophenyl)-1H-pyrazol-4-amine |
| Monofluoro | Generally less active than the corresponding difluoro analog. nih.gov | N-(Fluorophenyl)-1H-pyrazol-4-amine |
| Unsubstituted Phenyl | Often serves as a baseline, but typically less potent than substituted analogs. | N-Phenyl-1H-pyrazol-4-amine |
Rational Design Based on Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds by exchanging a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. dovepress.com In the context of this compound and its analogs, rational design based on bioisosteric replacements can be explored for various parts of the molecule.
One key area for bioisosteric replacement is the 2,6-difluorophenyl moiety itself. While this group is often associated with potent activity, it may also contribute to undesirable properties. A potential bioisosteric replacement for a phenyl ring is a heteroaromatic ring, such as pyridine (B92270). For instance, in the development of c-Met kinase inhibitors, a pyridine moiety was successfully used as a bioisostere for a benzene (B151609) ring in cabozantinib, leading to a potent new analog. mdpi.com The introduction of nitrogen atoms into the aromatic ring can alter the electronic distribution, introduce hydrogen bonding capabilities, and modify the metabolic profile of the compound.
Another example of bioisosteric replacement in a pyrazole-containing scaffold involved the substitution of a phenylsulfonamide moiety with various pyrazole derivatives in the pursuit of novel CDK2 inhibitors. nih.gov This led to the discovery of a new chemotype with potent activity, demonstrating that a heterocyclic ring can effectively mimic the interactions of a substituted phenyl group.
The concept of replacing a functional group to modulate activity was also demonstrated in a series of cannabinoid-1 receptor antagonists, where the conventional pyrazole 5-aryl substituent was replaced with a 2-thienyl moiety appended with an alkynyl unit. nih.gov This bioisosteric replacement resulted in a novel class of highly potent antagonists.
The following table presents some potential bioisosteric replacements for the 2,6-difluorophenyl group in this compound, based on common strategies in medicinal chemistry:
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| 2,6-Difluorophenyl | Pyridinyl (e.g., 2,6-difluoropyridin-3-yl) | Introduce hydrogen bond acceptors, alter metabolic stability, modulate pKa. mdpi.com |
| 2,6-Difluorophenyl | Thienyl (e.g., 3,5-difluorothiophen-2-yl) | Modify lipophilicity and electronic properties. nih.gov |
| 2,6-Difluorophenyl | Pyrimidinyl | Introduce additional nitrogen atoms to fine-tune electronic and solubility properties. |
Correlating Structural Modifications with Changes in Target Interaction Profiles
The biological activity of this compound and its analogs is intrinsically linked to their ability to interact with specific biological targets, often the ATP-binding site of kinases. Structural modifications to this scaffold can significantly alter these interactions, leading to changes in potency and selectivity.
The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the hinge region residues of the kinase. For example, in CDK1, the pyrazole ring of some inhibitors was shown to interact with Asp86 and Leu135. nih.gov
The N-(2,6-difluorophenyl) group typically occupies a hydrophobic pocket adjacent to the hinge region. The fluorine atoms can engage in favorable orthogonal multipolar interactions with nearby residues, enhancing binding affinity. The ortho-disubstitution pattern forces the phenyl ring to be non-coplanar with the pyrazole ring, which can be a critical conformational feature for fitting into the binding pocket.
Modifications to the substituents on the phenyl ring directly impact the interactions within this hydrophobic pocket. For instance, replacing the fluorine atoms with larger chlorine atoms may lead to steric clashes or altered electronic interactions, potentially affecting both potency and selectivity. Conversely, replacing them with smaller hydrogen atoms might result in a loss of beneficial interactions and a decrease in activity.
In a broader context of pyrazole-based inhibitors, docking studies have provided insights into their binding modes. For Bcr-Abl kinase inhibitors, the pyrazole ring was observed to form a pi-pi stacking interaction with Thr315, while other parts of the molecule engaged in hydrogen bonding with the hinge region. nih.gov
The following table illustrates how hypothetical structural modifications to the this compound scaffold could correlate with changes in target interaction profiles, based on general principles of kinase inhibition:
| Structural Modification | Potential Change in Target Interaction | Predicted Effect on Activity |
| Removal of one or both fluorine atoms | Loss of favorable fluorine-protein interactions in the hydrophobic pocket. | Decrease in potency. |
| Replacement of fluorine with chlorine | Altered steric and electronic interactions; potential for steric hindrance. | Variable; could increase or decrease potency depending on the specific target. |
| Introduction of a substituent at the para-position of the phenyl ring | Interaction with the solvent-exposed region or a deeper part of the binding pocket. | Highly dependent on the nature of the substituent and the target topology. |
| N-methylation of the pyrazole ring | Loss of a hydrogen bond donor, potential for steric clashes. | Likely decrease in potency for targets where the NH is a key H-bond donor. nih.gov |
Elucidating Pharmacophoric Features Critical for Activity
A pharmacophore model for a class of inhibitors outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, several key pharmacophoric features can be deduced from their structure and the known binding modes of related pyrazole-based inhibitors.
A typical pharmacophore model for a kinase inhibitor based on this scaffold would likely include:
A Hydrogen Bond Donor/Acceptor feature: Represented by the pyrazole ring, which is crucial for anchoring the molecule to the hinge region of the kinase. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors.
A Hydrophobic/Aromatic feature: Corresponding to the 2,6-difluorophenyl group, which occupies a hydrophobic pocket. The aromatic nature of the ring allows for potential pi-pi stacking interactions.
Two Halogen/Hydrogen Bond Acceptor features: The two ortho-fluorine atoms on the phenyl ring are critical. They not only influence the electronics and conformation of the ring but can also act as weak hydrogen bond acceptors or engage in other favorable interactions.
Pharmacophore modeling studies on other pyrazole-containing kinase inhibitors support these general features. For example, a five-point pharmacophore model for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov While the target is different, the importance of hydrogen bonding and hydrophobic/aromatic interactions is a common theme.
The relative spatial arrangement of these features is critical. The distance and angles between the hinge-binding pyrazole and the hydrophobic phenyl ring, as well as the orientation of the fluorine atoms, are key determinants of how well the molecule fits into the ATP-binding pocket of a target kinase.
A hypothetical pharmacophore model for this compound as a kinase inhibitor is presented below:
| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Target Binding |
| Hydrogen Bond Donor/Acceptor | Pyrazole ring | Hinge-binding |
| Aromatic/Hydrophobic Group | 2,6-Difluorophenyl ring | Occupies a hydrophobic pocket |
| Halogen/H-bond Acceptor 1 | Ortho-fluorine atom | Enhances binding affinity through specific interactions |
| Halogen/H-bond Acceptor 2 | Ortho-fluorine atom | Enhances binding affinity through specific interactions |
| Amine Group | 4-amino group on the pyrazole | Potential for additional hydrogen bonding or as a point for further substitution |
Molecular Target Identification and Mechanistic Studies in Vitro
Interaction with Specific Enzyme Classes
The primary mechanism of action for many pyrazole-based compounds involves the inhibition of various enzyme classes, particularly kinases, which are pivotal in cellular signaling pathways.
While direct inhibitory data for N-(2,6-difluorophenyl)-1H-pyrazol-4-amine against a broad panel of kinases is not extensively documented in publicly available literature, the activity of structurally related compounds provides significant insights into its potential targets. A notable analogue, AT9283, which incorporates the N-(2,6-difluorophenyl) moiety as part of a pyrazol-4-yl urea structure, has demonstrated potent inhibitory activity against several key kinases.
AT9283 has been identified as a multitargeted kinase inhibitor with potent activity against Aurora kinases, Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt-3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase acs.orgresearchgate.net. The inhibitory concentrations (IC50) for AT9283 against these kinases are summarized in the table below. The 2,6-difluorophenyl analogue of another series of pyrazole-benzimidazole inhibitors also demonstrated potent inhibition of HCT116 colony formation with an IC50 of 17 nM acs.org.
Table 1: Kinase Inhibition Profile of the Structurally Related Compound AT9283
| Kinase Target | IC50 (nM) |
|---|---|
| Aurora A | 3 |
| Aurora B | 3 |
| JAK2 | 1.2 |
| Flt-3 | 1.4 |
| Abl (T315I mutant) | 4 |
Data is for the structurally related compound AT9283 and not this compound.
The pyrazole (B372694) scaffold is a well-established pharmacophore for the development of inhibitors for Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein (MAP) Kinase mdpi.comnih.govnih.gov. For instance, various N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized and shown to be potent CDK2 inhibitors, with some exhibiting Ki values in the low nanomolar range mdpi.comnih.gov. Similarly, a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase nih.gov. Although specific data for this compound is not available, the prevalence of kinase inhibition among related pyrazole compounds suggests that this is a likely mechanism of action.
The binding mode of pyrazole-based inhibitors typically involves their interaction with the ATP-binding pocket of the target kinase. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition nih.gov.
In the case of the structurally related inhibitor AT9283, X-ray crystallography studies have confirmed its binding within the ATP pocket of Aurora A and JAK2. The benzimidazole motif of AT9283 binds in a cleft defined by specific amino acid residues in the hinge region of these kinases acs.org. This interaction is facilitated by the presence of a glycine residue in the hinge region of kinases like Aurora A, JAK2, Flt-3, and Abl, which creates a pocket with a high affinity for flat aromatic heterocycles acs.org.
The inhibitory activity of this compound against other enzyme classes, such as Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and cholinesterases, has not been specifically reported. However, the broader class of pyrazole-containing molecules has been investigated for such activities.
DprE1 is an essential enzyme in Mycobacterium tuberculosis and a target for novel anti-tubercular drugs. While various pyrazole-containing scaffolds have been explored as DprE1 inhibitors, no direct inhibitory data for this compound is currently available.
Similarly, some pyrazoline derivatives have been shown to be inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. These studies, however, have focused on different structural classes of pyrazole compounds.
Elucidation of Molecular Mechanisms in Cellular Contexts
The molecular mechanisms of pyrazole-based kinase inhibitors are often elucidated through cellular assays that measure the downstream effects of target inhibition.
The inhibition of kinases by compounds such as the structurally related AT9283 leads to the modulation of key signaling pathways that control cell cycle progression and proliferation. Inhibition of Aurora B kinase by AT9283, for instance, results in a characteristic polyploid cellular phenotype, indicative of a failure in cytokinesis acs.org.
In studies of other pyrazole-based CDK2 inhibitors, treatment of cancer cell lines led to a reduction in the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2. This dephosphorylation prevents the G1-to-S phase transition of the cell cycle, leading to cell cycle arrest mdpi.comnih.gov. While these findings are for related compounds, they suggest that this compound, if it possesses kinase inhibitory activity, would likely modulate cellular signaling through the inhibition of protein phosphorylation events.
Influence on Cell Cycle Progression (e.g., S and G2/M phase arrest)
There is no available scientific literature detailing the effects of this compound on cell cycle progression. Consequently, there is no data to report regarding its potential to induce cell cycle arrest in the S or G2/M phases.
Induction of Apoptosis
No published research was found that investigates the pro-apoptotic potential of this compound. Therefore, there are no findings to present on its ability to induce programmed cell death.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives, including N-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, has traditionally involved methods that may utilize harsh reagents and environmentally taxing solvents. benthamdirect.com A significant future direction lies in the development of "green" and more sustainable synthetic protocols. nih.govresearchgate.net This involves the use of eco-friendly solvents, particularly water-based methods, and the employment of recyclable catalysts to create more efficient and atom-economical reactions. nih.govthieme-connect.com
Future synthetic strategies are expected to focus on:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, offering a more energy-efficient approach to pyrazole synthesis. benthamdirect.comrsc.org
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact of the synthetic process. benthamdirect.comthieme-connect.com
Use of Renewable Resources and Biocatalysts: The incorporation of renewable starting materials and biocompatible catalysts presents a frontier for sustainable chemical production. benthamdirect.comresearchgate.net
Sonophotocatalysis: This novel approach, combining ultrasound and visible light, offers a greener method for reactions like C-H arylation of pyrazoles, potentially avoiding the use of expensive metal catalysts. mdpi.com
These greener methodologies aim to produce this compound and related compounds in a more environmentally benign and cost-effective manner. researchgate.net
Integration of Advanced Computational Approaches in Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, the integration of advanced computational approaches will be pivotal in rationally designing new derivatives with enhanced properties. connectjournals.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide deep insights into how the molecule interacts with biological targets. eurasianjournals.comontosight.ai
Future computational research will likely involve:
Virtual Screening and Library Design: Generating vast virtual libraries of derivatives and using high-throughput virtual screening can rapidly identify promising candidates for synthesis and biological testing. chemmethod.comnih.gov
Predictive Modeling: Utilizing machine learning and deep learning algorithms to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogs. eurasianjournals.comresearchgate.net This can significantly accelerate the discovery of new therapeutic agents. nih.gov
Binding Free Energy Calculations: Employing methods like MM/PBSA to more accurately predict the binding affinity of designed compounds to their molecular targets, refining the selection of candidates for synthesis. researchgate.netnih.gov
These computational strategies will facilitate a more targeted and efficient exploration of the chemical space around this compound, minimizing the need for extensive and costly trial-and-error synthesis. eurasianjournals.com
Exploration of Undiscovered Molecular Targets for Broader Biological Impact
While pyrazole derivatives are known to interact with a range of biological targets, there remains a vast landscape of unexplored molecular interactions. frontiersin.org The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. mdpi.comresearchgate.net Future research should aim to identify novel protein targets for this compound to uncover new therapeutic applications. nih.govrsc.org
Key areas for exploration include:
Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors, and further investigation could reveal that this compound or its derivatives can selectively inhibit kinases implicated in diseases like cancer. mdpi.comrsc.orgnih.gov
Antimicrobial Targets: With the rise of antibiotic resistance, screening against bacterial and fungal targets is a critical area of research. nih.gov Some pyrazole derivatives have shown promise against Mycobacterium tuberculosis by targeting enzymes like MmpL3. nih.gov
Central Nervous System (CNS) Receptors: The structural features of pyrazoles may allow them to interact with receptors in the CNS, opening avenues for the development of treatments for neurological and psychiatric disorders. frontiersin.org
The identification of new molecular targets will be crucial for expanding the therapeutic potential of this compound beyond its currently understood biological activities. nih.gov
Application of Emerging Technologies in Pyrazole Research
The advancement of new technologies offers exciting opportunities to accelerate research and development involving pyrazole compounds. Artificial intelligence (AI) and machine learning, in particular, are set to revolutionize drug discovery. nih.gov
Future applications of emerging technologies include:
AI-Driven Drug Discovery: AI algorithms can analyze massive datasets to identify novel drug candidates, predict their properties, and even design new molecular structures with desired characteristics. nih.govctppc.orgijettjournal.org This can significantly shorten the timeline for developing new pyrazole-based therapeutics. mdpi.com
High-Throughput Synthesis and Screening: Automation and robotics can be employed to rapidly synthesize and screen large libraries of pyrazole derivatives, enabling a more comprehensive exploration of their structure-activity relationships.
Advanced Analytical Techniques: The use of sophisticated analytical methods will be crucial for characterizing the properties of new compounds and understanding their interactions with biological systems.
By embracing these emerging technologies, researchers can overcome many of the current limitations in drug discovery and development, paving the way for the creation of innovative pyrazole-based medicines and materials. nih.gov
Deeper Elucidation of Reaction Mechanisms and Tautomeric Behavior
A fundamental understanding of the chemical properties of this compound is essential for its effective application. This includes a thorough investigation of its reaction mechanisms and tautomeric behavior. Pyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their reactivity and biological activity. nih.gov
Future research in this area should focus on:
Mechanistic Studies: Detailed investigations into the mechanisms of key synthetic reactions will enable the optimization of reaction conditions and the development of more efficient synthetic routes. researchgate.net
Tautomeric Equilibrium: Studying the tautomeric forms of this compound in different environments (e.g., various solvents, solid-state) is crucial, as different tautomers may exhibit distinct biological activities. nih.govresearchgate.net Computational studies can complement experimental techniques like NMR spectroscopy in understanding these equilibria. nih.gov
Proton Transfer Dynamics: Investigating the kinetics and thermodynamics of proton transfer between the nitrogen atoms of the pyrazole ring can provide valuable insights into the molecule's behavior in biological systems. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
